molecular formula C9H14N2OS B13479557 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole

5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole

Katalognummer: B13479557
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: VCNYHYKZXBFUNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methylsulfanyl group and an oxan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a methylsulfanyl group and an oxan-2-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the oxan-2-yl group, yielding a simpler pyrazole derivative.

    Substitution: The oxan-2-yl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simplified pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole: Unique due to the presence of both a methylsulfanyl group and an oxan-2-yl group.

    5-(methylsulfanyl)-1H-pyrazole: Lacks the oxan-2-yl group, resulting in different chemical and biological properties.

    1-(oxan-2-yl)-1H-pyrazole: Lacks the methylsulfanyl group, leading to distinct reactivity and applications.

Uniqueness

The combination of the methylsulfanyl group and the oxan-2-yl group in this compound imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H14N2OS

Molekulargewicht

198.29 g/mol

IUPAC-Name

5-methylsulfanyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H14N2OS/c1-13-9-5-6-10-11(9)8-4-2-3-7-12-8/h5-6,8H,2-4,7H2,1H3

InChI-Schlüssel

VCNYHYKZXBFUNT-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=NN1C2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.